N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
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Overview
Description
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as MQCA, is a synthetic compound that belongs to the group of quinoline carboxamides. MQCA has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition results in the accumulation of DNA damage and ultimately leads to cell death. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer and anti-inflammatory compounds. However, the synthesis of this compound can be challenging and time-consuming, which may limit its use in some research applications.
Future Directions
There are several potential future directions for N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide research, including further studies on its anti-cancer and neuroprotective effects, as well as its potential use in the treatment of inflammation-related disorders. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production.
Synthesis Methods
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized by reacting 4-methyl aniline with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then treated with phosphorous oxychloride and further reacted with 2-amino benzoic acid to yield this compound.
Scientific Research Applications
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's diseases, as well as in the treatment of inflammation-related disorders.
properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-2-6-14(7-3-11)18-17(21)13-4-8-15-12(10-13)5-9-16(20)19-15/h2-4,6-8,10H,5,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYZVLQJBLPUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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